molecular formula C12H20F3NO3 B8030184 trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate

trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B8030184
M. Wt: 283.29 g/mol
InChI Key: XNCBBXNFTMSZIV-KWQFWETISA-N
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Description

trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate (CAS 56440-39-2) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, a methyl group, and a trifluoromethyl (CF₃) group at positions 1, 3, 4, and 3 of the piperidine ring, respectively. Its molecular formula is C₁₂H₂₀F₃NO₃, with a molecular weight of 283.29 g/mol. The compound is characterized by its trans stereochemistry, which influences its spatial arrangement and reactivity .

This molecule serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group facilitates selective protection of amines during multi-step reactions. The hydroxyl and CF₃ groups provide sites for further functionalization, enabling applications in drug discovery and agrochemical development . Commercial availability (e.g., Parchem Chemicals) at 95% purity underscores its utility as a building block in medicinal chemistry .

Properties

IUPAC Name

tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3NO3/c1-8-5-6-16(9(17)19-10(2,3)4)7-11(8,18)12(13,14)15/h8,18H,5-7H2,1-4H3/t8-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCBBXNFTMSZIV-KWQFWETISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1(C(F)(F)F)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@]1(C(F)(F)F)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The tert-butyl, hydroxy, methyl, and trifluoromethyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired regioselectivity and stereoselectivity.

    Final Esterification: The carboxylate group is introduced through an esterification reaction, typically using an alcohol and a carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxy group or to convert the carboxylate group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the trifluoromethyl group can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules targeting specific biological pathways.

    Biological Studies: It can be used as a probe in biological studies to investigate the interactions of piperidine derivatives with biological macromolecules.

Industry:

    Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It may find applications in the formulation of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target site. The hydroxy group may participate in hydrogen bonding interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in ring size, substituent positions, functional groups, and stereochemistry. Key differences in physicochemical properties and applications are highlighted.

Piperidine vs. Pyrrolidine Derivatives

Compound Name Structure Key Differences Implications
trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine -1-carboxylate (CAS 56440-39-2) 6-membered piperidine ring Higher conformational flexibility due to larger ring size. Enhanced solubility in polar solvents compared to pyrrolidines.
trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine -1-carboxylate (CAS 1932796-99-0) 5-membered pyrrolidine ring Increased ring strain and rigidity. Potential for improved metabolic stability in drug candidates.

Substituent Position Variations

Compound Name Substituent Positions Key Differences Implications
trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate 3-OH, 4-CH₃, 3-CF₃ Synergistic steric effects between 4-CH₃ and 3-CF₃. Hindered nucleophilic attack at the 3-position.
tert-Butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS 550371-74-9) 4-OH, 4-CF₃ Planar geometry at C4 due to geminal OH and CF₃. Increased hydrogen-bonding capacity for protein interactions.

Functional Group Replacements

Compound Name Functional Groups Key Differences Implications
This compound 3-OH, 3-CF₃ Polar OH and electron-withdrawing CF₃. Acidic hydroxyl group (pKa ~12–14) for deprotection or derivatization.
(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (CAS 1240585-46-9) 3-NH₂, 5-CF₃ Basic amino group (pKa ~9–10). Suited for covalent binding in enzyme inhibitors (e.g., EGFR targets).

Stereochemical and Conformational Variations

Compound Name Stereochemistry Key Differences Implications
This compound Trans-configuration at C3 and C4 Reduced steric clash between 4-CH₃ and Boc group. Favors equatorial orientation of bulky groups in solution.
cis-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS 2055223-76-0) Cis-configuration at C3 and C4 Close proximity of F and OH groups. Enhanced dipole interactions in crystal packing.

Biological Activity

Trans-tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative with potential implications in medicinal chemistry, particularly in the development of therapeutic agents. This compound is characterized by its unique trifluoromethyl group, which can enhance biological activity and selectivity. This article reviews the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant studies.

  • Chemical Formula : C12H20F3NO3
  • Molecular Weight : 283.3 g/mol
  • CAS Number : 1951439-27-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : Recent studies suggest that piperidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this piperidine have shown cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and disruption of cellular proliferation pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation. For example, benzoylpiperidine derivatives have been reported to inhibit monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system and can influence cancer cell growth .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target/Effect IC50 Value (µM) Reference
AnticancerFaDu hypopharyngeal tumor cells~10
Enzyme InhibitionMAGL0.84
CytotoxicityVarious cancer cell lines19.9 - 75.3

Case Studies

  • Study on Anticancer Properties : A study evaluated the cytotoxic effects of a series of piperidine derivatives, including this compound, against FaDu cells. The results indicated that modifications in the piperidine structure significantly enhanced apoptosis induction compared to standard treatments like bleomycin .
  • Enzyme Interaction Analysis : A pharmacological investigation into MAGL inhibitors demonstrated that the trifluoromethyl group enhances binding affinity and selectivity towards the enzyme, suggesting that structural features of this compound could be pivotal for developing potent therapeutic agents targeting the endocannabinoid system .

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